(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran
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Overview
Description
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the chemoenzymatic synthesis, which involves the selective acylation of the amino group using specific enzymes . This method ensures high enantiomeric excess and yields.
Industrial Production Methods
Industrial production of this compound often involves the resolution of racemic mixtures. This process includes the reaction of a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties . Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine.
Scientific Research Applications
(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran include other chiral amino alcohols and tetrahydropyran derivatives. Examples include (2R,3R)-2-Amino-3-hydroxybutane and (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in the development of stereospecific drugs and catalysts .
Properties
IUPAC Name |
(3R,4R)-3-aminooxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFTQJADYIQH-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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